molecular formula C21H25N3O B7466430 4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide

Cat. No. B7466430
M. Wt: 335.4 g/mol
InChI Key: NACISXAZNLFLTP-QPJJXVBHSA-N
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Description

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes or receptors involved in disease progression. For example, it has been suggested that the compound inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer and neurodegenerative diseases. In addition, it has been suggested that the compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to have antipsychotic effects and improve behavioral symptoms in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide is its versatility in various fields of study. It has potential applications in medicinal chemistry, pharmacology, and neuroscience. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is the lack of knowledge regarding its exact mechanism of action, which hinders its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to understand its effects on various diseases and facilitate the development of more effective therapeutic agents. Another direction is to explore its potential applications in other fields such as agriculture and materials science. For example, it may have potential as a pesticide or as a component in the synthesis of new materials. Additionally, further studies are needed to explore the safety and toxicity of the compound in vivo, which is necessary for its development as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide involves the reaction of piperazine with 4-[[4-(chloromethyl)phenyl]methyl]benzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and schizophrenia. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, it has been found to have neuroprotective effects and improve cognitive function, making it a potential treatment for Alzheimer's disease. Furthermore, it has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia.

properties

IUPAC Name

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c22-21(25)20-10-8-19(9-11-20)17-24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H2,22,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACISXAZNLFLTP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide

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